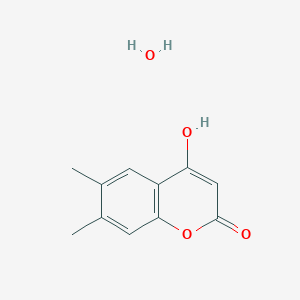
4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring substances found in many plants and have been used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate typically involves the Pechmann condensation reaction. This reaction uses phenols and β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the formation of the chromen-2-one ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the chromen-2-one ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce ethers or esters .
Scientific Research Applications
4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6,8-dimethyl-2H-chromen-2-one
- 6-ethyl-4-hydroxy-2H-chromen-2-one
- 7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Uniqueness
Compared to its analogs, 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate has unique structural features that influence its reactivity and biological activity. The position of the hydroxyl and methyl groups can significantly impact the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethylchromen-2-one;hydrate |
InChI |
InChI=1S/C11H10O3.H2O/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2;/h3-5,12H,1-2H3;1H2 |
InChI Key |
QSHPKQZYMRTKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


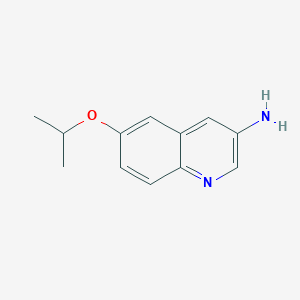

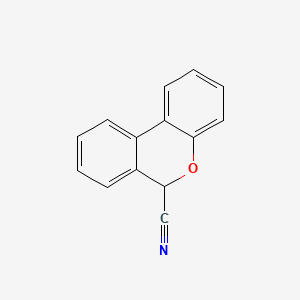

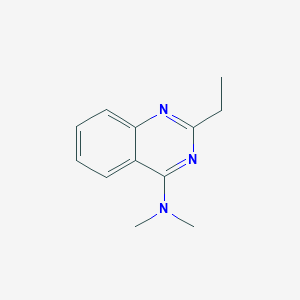
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

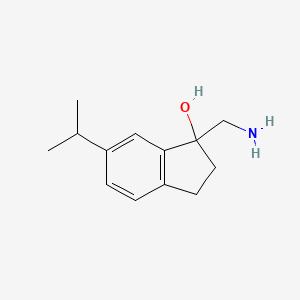

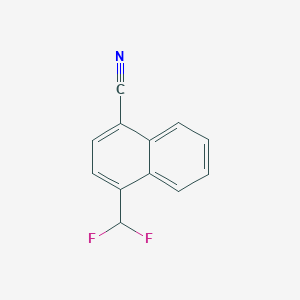
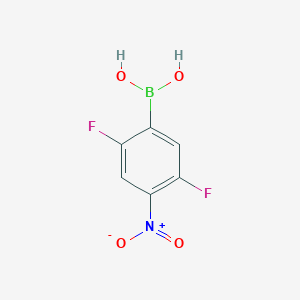


![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
